2,2,5-Triethoxy-1,2-oxasilolane
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Overview
Description
2,2,5-Triethoxy-1,2-oxasilolane is an organosilicon compound with the molecular formula C9H20O4Si This compound is part of the oxasilolane family, which are heterocyclic compounds containing silicon and oxygen atoms in their ring structure
Preparation Methods
The synthesis of 2,2,5-Triethoxy-1,2-oxasilolane can be achieved through a Ni-catalyzed cyclization/alkyl-metal interception reaction . This method involves the use of a silicon-oxygen bond as a detachable linker, which can be delinked with several nucleophiles to create functionalized products. The reaction conditions typically involve the use of nickel bromide (NiBr2) and a terpyridine (terpy) ligand in acetonitrile (MeCN) at 50°C . This method offers a convenient route to access 1,2-oxasilolane heterocycles with high regioselectivity.
Chemical Reactions Analysis
2,2,5-Triethoxy-1,2-oxasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The silicon-oxygen bond can be substituted with various nucleophiles, such as hydride, alkyl, aryl, and vinyl groups.
Hydrolysis: Like most silyl ethers, this compound is susceptible to hydrolysis.
Common reagents used in these reactions include nickel bromide, terpyridine, and various nucleophiles. The major products formed from these reactions are 3-hydroxysilanes and 4-arylalkanols .
Scientific Research Applications
2,2,5-Triethoxy-1,2-oxasilolane has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Mechanism of Action
The mechanism of action of 2,2,5-Triethoxy-1,2-oxasilolane involves the formation and cleavage of the silicon-oxygen bond. The silicon-oxygen bond functions as a detachable linker that can be delinked with various nucleophiles to create functionalized products . This process is catalyzed by nickel bromide and terpyridine, which promote the cyclization and subsequent functionalization of the compound.
Comparison with Similar Compounds
2,2,5-Triethoxy-1,2-oxasilolane can be compared with other similar compounds such as:
Oxazolines: These are five-membered heterocycles containing nitrogen and oxygen atoms.
Oxazolidines: These compounds also contain nitrogen and oxygen atoms in their ring structure and are used in various chemical syntheses.
The uniqueness of this compound lies in its silicon-oxygen bond, which provides unique reactivity and functionalization opportunities not present in other heterocycles.
Properties
CAS No. |
88276-85-1 |
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Molecular Formula |
C9H20O4Si |
Molecular Weight |
220.34 g/mol |
IUPAC Name |
2,2,5-triethoxyoxasilolane |
InChI |
InChI=1S/C9H20O4Si/c1-4-10-9-7-8-14(13-9,11-5-2)12-6-3/h9H,4-8H2,1-3H3 |
InChI Key |
DWDVLYALFVZLJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC[Si](O1)(OCC)OCC |
Origin of Product |
United States |
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